molecular formula C28H38N4OS B2956575 N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477304-16-8

N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2956575
CAS RN: 477304-16-8
M. Wt: 478.7
InChI Key: CPMHOOPDUDUDAG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an adamantane core, a 1,2,4-triazole ring, a cyclohexyl group, and a methylphenyl group. The adamantane core is a highly symmetrical structure that is also found in diamond . The 1,2,4-triazole ring is a type of heterocycle that often appears in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The adamantane core of the molecule is a rigid, cage-like structure that is composed of three fused cyclohexane rings . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Adamantane derivatives can undergo a variety of chemical reactions, including radical-based functionalization reactions that directly convert C–H bonds to C–C bonds . The 1,2,4-triazole ring can participate in nucleophilic substitution reactions and can act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the adamantane core is known for its high thermal stability and resistance to oxidation .

Scientific Research Applications

Polymer Science and Materials Chemistry

  • Synthesis of New Polyamides : Research has involved the synthesis of new polyamides incorporating adamantyl and diamantyl moieties, enhancing material properties such as solubility in specific solvents, tensile strength, glass transition temperatures, and thermal stability. These properties make them suitable for high-performance applications (Chern, Shiue, & Kao, 1998).

  • Development of Novel Glass-Forming Materials : Adamantane-based materials have been explored for their liquid crystalline and amorphous properties, with potential applications in materials science. These studies focus on creating materials that can form vitrified states upon thermal quenching, offering unique physical properties for advanced material applications (Chen et al., 1995).

Coordination Chemistry and Catalysis

  • Coordination Polymers for Catalysis : Adamantane derivatives have been utilized in the design of coordination polymers with metal-organic frameworks. These structures show potential for catalytic applications, including facilitating various chemical transformations. The research illustrates the versatility of adamantane-based ligands in constructing complex structures with significant catalytic activity (Senchyk et al., 2013).

  • Synthesis of Antibacterial Agents : The modification of adamantane-1-carboxamide structures has led to the development of compounds with significant antibacterial activity. These findings highlight the potential of adamantane derivatives in pharmaceutical applications, especially as broad-spectrum antibacterial candidates (Al-Wahaibi et al., 2020).

  • Hybrid Materials for Oxidation Reactions : The creation of molybdenum trioxide hybrids decorated with adamantane-derived ligands showcases their use in catalytic oxidation reactions. Such materials combine the advantages of homogeneous and heterogeneous catalysts, with potential for broad application in industrial chemical processes (Lysenko et al., 2019).

properties

IUPAC Name

N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4OS/c1-19-6-5-7-20(10-19)18-34-27-31-30-25(32(27)24-8-3-2-4-9-24)17-29-26(33)28-14-21-11-22(15-28)13-23(12-21)16-28/h5-7,10,21-24H,2-4,8-9,11-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMHOOPDUDUDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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